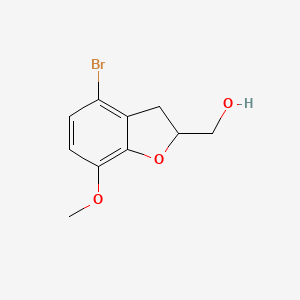
(4-Bromo-7-methoxy-2,3-dihydrobenzofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-7-methoxy-2,3-dihydrobenzofuran-2-yl)methanol is a compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofuran derivatives are widely distributed in nature and have been studied for their potential therapeutic applications .
Preparation Methods
The synthesis of (4-Bromo-7-methoxy-2,3-dihydrobenzofuran-2-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
(4-Bromo-7-methoxy-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogenation and hydroxylation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound has shown promise in antimicrobial and antiviral research.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Bromo-7-methoxy-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the presence of halogens and hydroxyl groups at specific positions on the benzofuran ring . These functional groups enhance the compound’s ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
(4-Bromo-7-methoxy-2,3-dihydrobenzofuran-2-yl)methanol can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share similar structural features but differ in their biological activities and therapeutic applications . For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like psoriasis and cancer, while angelicin has shown potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(4-bromo-7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-3-2-8(11)7-4-6(5-12)14-10(7)9/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
DKYRTPOBBJZMMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















